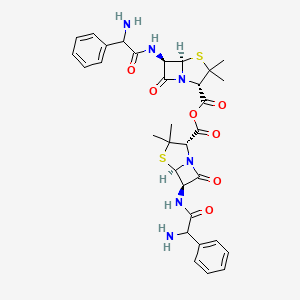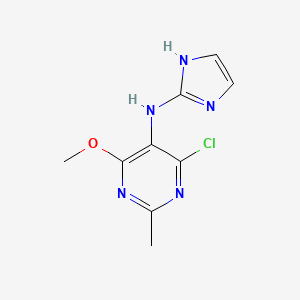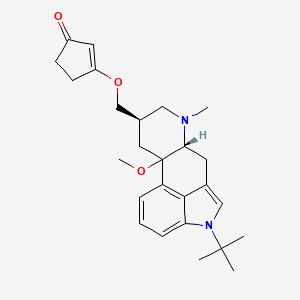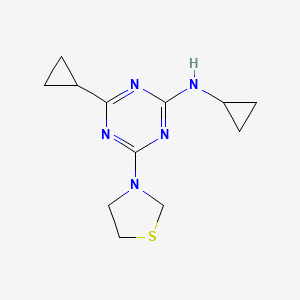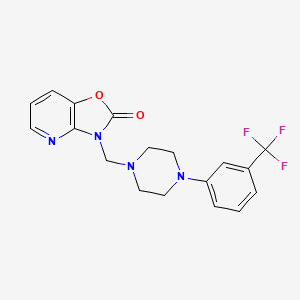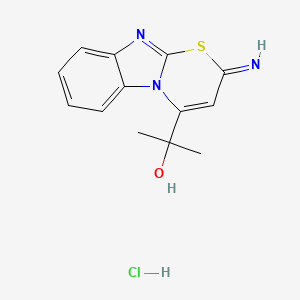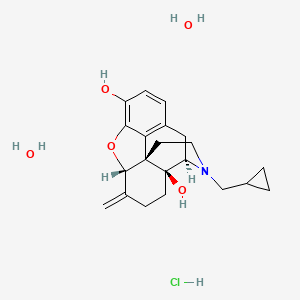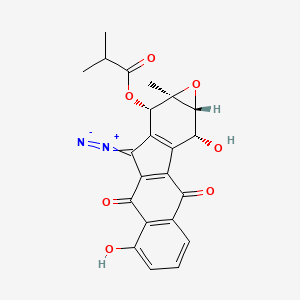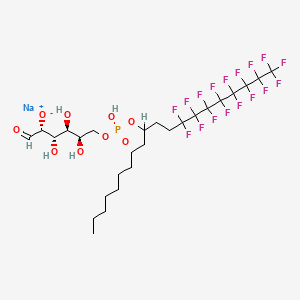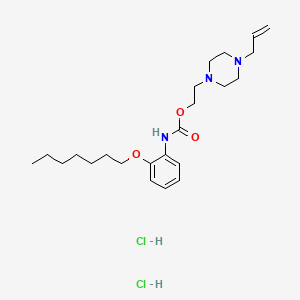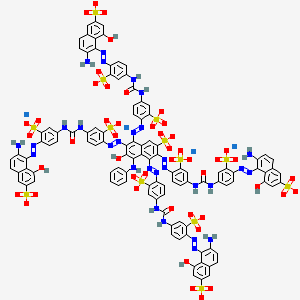
Tetrasodium 3-((4-((((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3-sulphonatophenyl)amino)carbonyl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-7-(phenylamino)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aminolevulinic acid can be synthesized through several methods, including the condensation of glycine with succinyl-CoA. This reaction is catalyzed by the enzyme aminolevulinic acid synthase. Industrial production often involves fermentation processes using genetically modified microorganisms that overproduce aminolevulinic acid.
Industrial Production Methods
In industrial settings, aminolevulinic acid is typically produced via microbial fermentation. Genetically engineered strains of bacteria or yeast are used to enhance the yield of aminolevulinic acid. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and purification, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Aminolevulinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form protoporphyrin IX, a key intermediate in heme biosynthesis.
Reduction: Under certain conditions, aminolevulinic acid can be reduced to form other derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts, such as palladium or platinum, can facilitate substitution reactions.
Major Products Formed
Protoporphyrin IX: Formed through oxidation.
Various Derivatives: Formed through reduction and substitution reactions.
Aplicaciones Científicas De Investigación
Aminolevulinic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of porphyrins and other complex molecules.
Biology: Studied for its role in cellular metabolism and heme biosynthesis.
Medicine: Utilized in photodynamic therapy for treating actinic keratosis and certain types of cancer. It is also used as a diagnostic agent for visualizing gliomas during surgery.
Industry: Employed in the production of herbicides and as a growth regulator in agriculture.
Mecanismo De Acción
Aminolevulinic acid exerts its effects primarily through its conversion to protoporphyrin IX. This conversion occurs via the heme biosynthesis pathway. Protoporphyrin IX accumulates in cells and, upon exposure to light, generates reactive oxygen species that can induce cell death. This mechanism is particularly useful in photodynamic therapy for targeting and destroying cancerous cells .
Comparación Con Compuestos Similares
Similar Compounds
Porphobilinogen: Another intermediate in the heme biosynthesis pathway.
Protoporphyrin IX: The immediate product of aminolevulinic acid oxidation.
Uroporphyrinogen: A precursor in the biosynthesis of heme and chlorophyll.
Uniqueness
Aminolevulinic acid is unique due to its dual role as both a biosynthetic precursor and a therapeutic agent. Its ability to selectively accumulate in certain tissues and generate reactive oxygen species upon light exposure makes it particularly valuable in medical applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
6771-82-0 |
|---|---|
Fórmula molecular |
C108H68N29Na4O48S13-9 |
Peso molecular |
3048.7 g/mol |
Nombre IUPAC |
tetrasodium;3,4,7,8-tetrakis[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]diazenyl]-5-anilino-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C108H81N29O48S13.4Na/c109-65-18-6-47-30-60(186(147,148)149)42-77(138)90(47)96(65)131-123-70-23-11-53(35-82(70)191(162,163)164)115-105(143)114-52-10-22-69(81(34-52)190(159,160)161)122-130-95-64-46-89(198(183,184)185)100(135-127-74-27-15-57(39-86(74)195(174,175)176)119-106(144)116-54-12-24-71(83(36-54)192(165,166)167)124-132-97-66(110)19-7-48-31-61(187(150,151)152)43-78(139)91(48)97)101(136-128-75-28-16-58(40-87(75)196(177,178)179)120-107(145)117-55-13-25-72(84(37-55)193(168,169)170)125-133-98-67(111)20-8-49-32-62(188(153,154)155)44-79(140)92(49)98)94(64)102(113-51-4-2-1-3-5-51)104(142)103(95)137-129-76-29-17-59(41-88(76)197(180,181)182)121-108(146)118-56-14-26-73(85(38-56)194(171,172)173)126-134-99-68(112)21-9-50-33-63(189(156,157)158)45-80(141)93(50)99;;;;/h1-46,113,138-142H,109-112H2,(H2,114,115,143)(H2,116,119,144)(H2,117,120,145)(H2,118,121,146)(H,147,148,149)(H,150,151,152)(H,153,154,155)(H,156,157,158)(H,159,160,161)(H,162,163,164)(H,165,166,167)(H,168,169,170)(H,171,172,173)(H,174,175,176)(H,177,178,179)(H,180,181,182)(H,183,184,185);;;;/q;4*+1/p-13 |
Clave InChI |
IAPUUIHRIUMOQZ-UHFFFAOYSA-A |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C(=C(C3=CC(=C(C(=C32)N=NC4=C(C=C(C=C4)NC(=O)NC5=CC(=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC8=C(C=C(C=C8)NC(=O)NC9=CC(=C(C=C9)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC1=C(C=C(C=C1)NC(=O)NC1=CC(=C(C=C1)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC1=C(C=C(C=C1)NC(=O)NC1=CC(=C(C=C1)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



